2-Benzofuranmethanol, 5-fluoro-
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Overview
Description
2-Benzofuranmethanol, 5-fluoro- is a fluorinated derivative of benzofuranmethanol, a compound known for its unique chemical properties and potential applications in various scientific fields. This compound features a benzofuran ring system with a fluorine atom at the 5-position and a hydroxymethyl group at the 2-position.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 2-Benzofuranmethanol, 5-fluoro- typically begins with 2-hydroxybenzofuran as the starting material.
Hydroxymethylation: The hydroxymethyl group at the 2-position can be introduced through a reaction with formaldehyde in the presence of a base.
Industrial Production Methods: Industrial production of 2-Benzofuranmethanol, 5-fluoro- involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to achieve industrial-scale production.
Types of Reactions:
Oxidation: 2-Benzofuranmethanol, 5-fluoro- can undergo oxidation to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxylamine or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Reagents like halogens (Br₂, Cl₂) for electrophilic substitution and nucleophiles like Grignard reagents for nucleophilic substitution.
Major Products Formed:
Oxidation Products: 5-Fluoro-2-benzofurancarboxylic acid, 5-Fluoro-2-benzofuranone.
Reduction Products: 5-Fluoro-2-benzofuranylamine, 5-Fluoro-2-benzofuranol.
Substitution Products: 5-Fluoro-2-bromobenzofuran, 5-Fluoro-2-chlorobenzofuran.
Scientific Research Applications
2-Benzofuranmethanol, 5-fluoro- has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Benzofuranmethanol, 5-fluoro- exerts its effects involves interactions with specific molecular targets and pathways. The fluorine atom enhances the compound's reactivity and binding affinity, leading to its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Benzofuranmethanol, 5-fluoro- is compared to other similar compounds, such as:
2-Benzofuranmethanol: Lacks the fluorine atom, resulting in different reactivity and biological activity.
5-Fluorobenzofuran: Similar structure but without the hydroxymethyl group, leading to different chemical properties.
2-Hydroxybenzofuran: The parent compound without fluorination, used as a starting material in synthesis.
Properties
IUPAC Name |
(5-fluoro-2-benzofuran-1-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO2/c10-7-1-2-8-6(3-7)5-12-9(8)4-11/h1-3,5,11H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPZNKTWIDUKRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(OC=C2C=C1F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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